molecular formula C23H19N3O6S2 B1442769 Fmoc-Cys(npys)-OH CAS No. 159700-51-3

Fmoc-Cys(npys)-OH

Cat. No. B1442769
M. Wt: 497.5 g/mol
InChI Key: POIHHIXLTDNIII-IBGZPJMESA-N
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Description

“Fmoc-Cys(npys)-OH” is a disulfide with a cyclic structure that can be used in the synthesis of peptides . It reacts efficiently with thiols to form stable, covalent bonds and can be used as an efficient ligation reagent for cyclic peptides .


Synthesis Analysis

The synthesis of peptides containing “Fmoc-Cys(npys)-OH” presents special challenges to the peptide chemist. Careful planning of the synthetic strategy is essential, if the peptide possessing the correct structure is to be obtained in good yield . A wide variety of cysteinyl protecting groups are available for use in Fmoc SPPS (Solid Phase Peptide Synthesis). The choice depends on the nature of the desired peptide and synthetic strategic .


Molecular Structure Analysis

The “Fmoc-Cys(npys)-OH” molecule contains a total of 56 bond(s). There are 37 non-H bond(s), 22 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 nitro group(s) (aromatic) .


Chemical Reactions Analysis

“Fmoc-Cys(npys)-OH” reacts efficiently with thiols to form stable, covalent bonds . It can be used as an efficient ligation reagent for cyclic peptides . Npys allows site-directed disulfide bond formation, as it is cleaved by thiols .


Physical And Chemical Properties Analysis

“Fmoc-Cys(npys)-OH” has a molecular formula of C23H19N3O6S2 and a molecular weight of 497.54 g/mol . Its boiling point is predicted to be 727.7±60.0 °C and its density is predicted to be 1.52±0.1 g/cm3 .

Scientific Research Applications

  • Scientific Field : Peptide and Protein Chemistry
  • Summary of the Application : Protecting group chemistry for the cysteine thiol group, such as Fmoc-Cys(npys)-OH, has enabled a vast array of peptide and protein chemistry over the last several decades . This includes the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
  • Methods of Application or Experimental Procedures : The use of protecting groups in peptide synthesis involves the protection, and subsequent deprotection, of cysteine. This facilitates the synthesis of complex disulfide-rich peptides . The specific methods and technical details can vary depending on the particular application and experimental design.
  • Scientific Field : Automated Peptide Synthesis

    • Summary of the Application : Fmoc-Cys(npys)-OH can be used in automated peptide synthesis, which is a method used to produce peptides in a high-throughput manner .
    • Methods of Application or Experimental Procedures : In automated peptide synthesis, amino acids with protecting groups, such as Fmoc-Cys(npys)-OH, are added to a solid support in a specific order. The protecting groups are then removed in a process called deprotection, allowing the next amino acid to be added .
    • Results or Outcomes : Automated peptide synthesis allows for the efficient production of large quantities of peptides, which can be used in various areas of research .
  • Scientific Field : Protein Labelling

    • Summary of the Application : Fmoc-Cys(npys)-OH can be used in protein labelling, a technique used to attach a label, such as a fluorescent dye or a radioactive isotope, to a protein .
    • Methods of Application or Experimental Procedures : In protein labelling, the cysteine residues of a protein are often targeted for modification. The protecting group on Fmoc-Cys(npys)-OH can be removed under specific conditions, allowing the label to be attached .
    • Results or Outcomes : Protein labelling allows researchers to track the movement and interactions of proteins within a cell, providing valuable insights into cellular processes .

Safety And Hazards

“Fmoc-Cys(npys)-OH” is classified as H315 - Skin Corrosion/Irritation Category 2, H319 - Serious Eye Damage/Eye Irritation, and H335 - Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 .

Future Directions

The future directions of “Fmoc-Cys(npys)-OH” could involve the development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine. This could facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIHHIXLTDNIII-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cys(npys)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Cui, A Taguchi, K Kobayashi, H Shida… - Organic & …, 2020 - pubs.rsc.org
To construct disulfide-linked hybrid molecules systematically and efficiently, we established a more practical solid-phase disulfide ligation (SPDSL) system with enhanced utility. The …
Number of citations: 6 pubs.rsc.org
SA Abboud, MD El hadji Cisse, H Bénédetti… - scholar.archive.org
All reagents and solvents were used without further purification. Protected amino acids were purchased from Gyros Protein Technology (Uppsala, Sweden). 1-Amino-2-methyl-2-…
Number of citations: 0 scholar.archive.org
E Cros, M Planas, E Bardají - Letters in Peptide Science, 2002 - Springer
Synthesis of stable cysteine-heterodisulphides Page 1 Letters in Peptide Science, 9: 1–4, 2002. KLUWER/ESCOM © 2002 Kluwer Academic Publishers. Printed in the Netherlands. 1 …
Number of citations: 5 link.springer.com
K Suyama, S Taniguchi, D Tatsubo… - Journal of Peptide …, 2016 - Wiley Online Library
Elastin, a core protein of the elastic fibers, exhibits the coacervation (temperature‐dependent reversible association/dissociation) under physiological conditions. Because of this …
Number of citations: 11 onlinelibrary.wiley.com
JC Spetzler, V Westphal, JR Winther… - Journal of Peptide …, 1998 - Wiley Online Library
Protein disulphide isomerase is an enzyme that catalyses disulphide redox reactions in proteins. In this paper, fluorogenic and interchain disulphide bond containing peptide libraries …
Number of citations: 26 onlinelibrary.wiley.com
MC Pellegrini - 1999 - search.proquest.com
computer printer. Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted. Thus…
Number of citations: 0 search.proquest.com
DT Elmore - Amino acids, peptides and proteins, 2006 - books.google.com
As in the previous Report, 1 many reviews have been published. Some2–11 relate to several sections or none in particular whereas others are cognate to particular sections as follows: …
Number of citations: 5 books.google.com
久間田佳彦 - nupals.repo.nii.ac.jp
転写因子は DNA 結合領域と活性化領域からなり, 転写の引き金となるタンパ ク質である. DNA 結合領域は転写される標的遺伝子の上流に存在するプロモー ター領域と結合する. また, 活性化領域は…
Number of citations: 0 nupals.repo.nii.ac.jp
石川綾香 - nupals.repo.nii.ac.jp
Nuclear factor-κB (NF-κB) は細胞質に存在し, 炎症, 細胞分化・増殖, 免疫機能, アポトーシスなどの生体内の様々な機能を担う転写因子であり, ストレスやサイトカ イン, UV 照射等, 細胞外からの…
Number of citations: 0 nupals.repo.nii.ac.jp
樋口晴香 - nupals.repo.nii.ac.jp
Nuclear factor-κB (NF-κB) は, 細胞質に存在し, 炎症, 細胞分化・増殖, 免疫機能, アポトーシスなどの生体内の様々な機能を担う転写因子であり, ストレスやサイトカイン等, 細胞外からの様々な刺激…
Number of citations: 0 nupals.repo.nii.ac.jp

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